Cas no 1019095-46-5 (N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide)

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide is a synthetic organic compound featuring a thiazole-pyrazole hybrid scaffold with a butanamide substituent. Its structural complexity, incorporating a 4-methoxyphenyl group, suggests potential utility in medicinal chemistry and pharmaceutical research, particularly as a precursor or intermediate in drug discovery. The presence of both thiazole and pyrazole moieties may confer bioactivity, making it relevant for targeting specific enzymatic or receptor pathways. The compound's well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Its stability and synthetic accessibility further enhance its suitability for experimental applications in heterocyclic chemistry and bioactive molecule development.
N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide structure
1019095-46-5 structure
Product Name:N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide
CAS No:1019095-46-5
MF:C18H20N4O2S
MW:356.442002296448
CID:6156542
PubChem ID:25282009
Update Time:2025-11-06

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide
    • VU0630537-1
    • AKOS016391163
    • 1019095-46-5
    • CCG-304042
    • F5030-0748
    • N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]butanamide
    • N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide
    • Inchi: 1S/C18H20N4O2S/c1-4-5-17(23)20-16-10-12(2)21-22(16)18-19-15(11-25-18)13-6-8-14(24-3)9-7-13/h6-11H,4-5H2,1-3H3,(H,20,23)
    • InChI Key: SKRHDTAMXQCXKT-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC(=CC=2)OC)N=C1N1C(=CC(C)=N1)NC(CCC)=O

Computed Properties

  • Exact Mass: 356.13069707g/mol
  • Monoisotopic Mass: 356.13069707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 97.3Ų

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide Pricemore >>

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Additional information on N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide

Recent Advances in the Study of N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide (CAS: 1019095-46-5)

In recent years, the compound N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide (CAS: 1019095-46-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole-pyrazole hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. The latest studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic efficacy in preclinical models.

One of the most notable findings in recent research is the compound's ability to selectively inhibit specific protein kinases involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1019095-46-5 exhibits high affinity for the JAK-STAT signaling pathway, which plays a critical role in immune regulation and cancer progression. The study highlighted the compound's potential as a novel therapeutic agent for autoimmune diseases and certain types of leukemia, with improved selectivity and reduced off-target effects compared to existing inhibitors.

Further investigations into the pharmacokinetic profile of 1019095-46-5 have revealed favorable absorption and distribution properties, making it a viable candidate for oral administration. Researchers have also explored structural modifications to enhance its metabolic stability and bioavailability. For instance, a recent patent application disclosed derivatives of the parent compound with improved solubility and prolonged half-life, addressing some of the challenges associated with its clinical translation.

In addition to its kinase inhibitory activity, 1019095-46-5 has been investigated for its role in modulating oxidative stress and inflammation. A preclinical study conducted in 2024 reported that the compound significantly reduces reactive oxygen species (ROS) production in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings underscore the versatility of 1019095-46-5 as a multifunctional therapeutic agent.

Despite these promising developments, challenges remain in the clinical development of 1019095-46-5. Issues such as dose optimization, long-term safety, and formulation stability need to be addressed in future studies. Collaborative efforts between academia and industry are essential to accelerate the translation of this compound from bench to bedside. Ongoing research aims to further elucidate its molecular targets and expand its therapeutic indications, paving the way for innovative treatments in chemical biology and medicine.

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